Ketotriclabendazole

Description

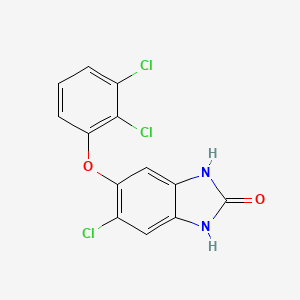

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2O2/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)17-13(19)18-9/h1-5H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADOEZYYSUGOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)NC(=O)N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016778 | |

| Record name | Ketotriclabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201920-88-8 | |

| Record name | Ketotriclabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Ketotriclabendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketotriclabendazole, a significant metabolite of the anthelmintic drug triclabendazole, serves as a crucial analytical marker for assessing drug residue levels in edible tissues of livestock.[1][2] Triclabendazole is highly effective against the liver fluke, Fasciola hepatica, and its metabolic fate is of paramount importance for ensuring food safety and understanding its pharmacological profile. This guide provides a comprehensive overview of the chemical structure of this compound, its synthesis, physicochemical properties, and analytical determination, tailored for a scientific audience engaged in pharmaceutical research and drug development.

Chemical Structure and Identification

This compound is systematically named 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one .[3][4][5] Its chemical structure is characterized by a benzimidazolone core, which is substituted with a chlorine atom and a dichlorophenoxy group.

Molecular Formula: C₁₃H₇Cl₃N₂O₂[3][4]

Molecular Weight: 329.57 g/mol [4]

CAS Registry Number: 1201920-88-8[3][4]

SMILES String: O=C1NC(C(N1)=C2)=CC(OC(C=CC=C3Cl)=C3Cl)=C2Cl[3]

The structure comprises a bicyclic benzimidazole system where the imidazole ring is modified to a 2-one (a cyclic urea or carbamide derivative). A chlorine atom is attached at the 5-position of the benzimidazole ring. The 6-position is substituted with a 2,3-dichlorophenoxy group via an ether linkage.

Synthesis of this compound

This compound is not typically synthesized as a primary pharmaceutical agent but is formed in vivo through the metabolism of triclabendazole and its primary active metabolites, triclabendazole sulfoxide and triclabendazole sulfone.[1][2] For analytical and reference standard purposes, it can be synthesized via the oxidation of triclabendazole or its metabolites.

A common laboratory-scale synthesis involves the oxidation of triclabendazole and its metabolites using an oxidizing agent such as hydrogen peroxide in an acidic medium.[1][2]

Synthetic Pathway Overview

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Ketotriclabendazole Standard

Foreword

In the realm of veterinary and human pharmaceutical analysis, the availability of high-purity reference standards is not merely a matter of convenience but a cornerstone of regulatory compliance, drug safety, and efficacy. Ketotriclabendazole, a key metabolite of the potent flukicide Triclabendazole, serves as a critical marker residue for monitoring drug levels in biological matrices.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering a self-validating workflow designed for researchers, analytical scientists, and drug development professionals. Every procedure herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Approach to Synthesis: A Two-Step Oxidative Pathway

The synthesis of this compound, chemically known as 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one, is most logically approached via a controlled, two-step oxidation of the commercially available anthelmintic, Triclabendazole. This strategy is predicated on mimicking the metabolic pathway of the parent drug, which involves sequential oxidation at the sulfur atom followed by transformation to the benzimidazolone core.[3][4]

Our workflow first targets the synthesis of the stable and well-characterized intermediate, Triclabendazole Sulfoxide (TCBZ-SO), the primary active metabolite.[4] This intermediate is then subjected to a more vigorous oxidation to yield the target this compound. This staged approach allows for purification at the intermediate step, which is crucial for minimizing side products in the final, more complex oxidation.

Experimental Protocols: From Parent Drug to Final Standard

Part I: Synthesis of Triclabendazole Sulfoxide (Intermediate)

Rationale: The initial step involves the selective oxidation of the thioether group in Triclabendazole to a sulfoxide. The use of hydrogen peroxide as the oxidant is environmentally benign, and the vanadium pentoxide (V₂O₅) catalyst provides the necessary activation for a controlled reaction at moderate temperatures, preventing over-oxidation to the sulfone.[3]

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Triclabendazole (1.0 equivalent) in methanol (10 mL per gram of Triclabendazole). Stir until a clear solution is obtained. Gentle warming may be applied if necessary.

-

Catalyst Addition: Cool the solution to 20-25°C and add a catalytic amount of Vanadium Pentoxide (V₂O₅) (approx. 0.005 equivalents).

-

Oxidation: While maintaining the temperature between 20-25°C using a water bath, add 30% hydrogen peroxide (H₂O₂) (1.2 equivalents) dropwise over 30-40 minutes. The causality here is critical: slow, controlled addition prevents a temperature spike that could lead to the formation of the Triclabendazole sulfone impurity.

-

Reaction Monitoring & Crystallization: Stir the reaction mixture at 20-25°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). As the product forms, it will begin to crystallize out of the methanolic solution. Continue stirring for 2-4 hours or until TLC analysis shows complete consumption of the starting material.

-

Work-up: Add a small amount of aqueous sodium sulfite solution to quench any excess hydrogen peroxide. Add an equal volume of water to the flask to precipitate the product completely.

-

Isolation and Purification: Cool the mixture to 10-15°C and stir for 30 minutes. Isolate the white solid by vacuum filtration, washing the cake thoroughly with deionized water. Dry the product under vacuum at 50°C to yield Triclabendazole Sulfoxide. The purity should be assessed by HPLC before proceeding.

Part II: Synthesis of this compound

Rationale: This step leverages a more potent oxidative system to convert the benzimidazole derivative into a benzimidazolone. The procedure is adapted from analytical methods designed to convert all triclabendazole residues to a single marker, this compound, for quantification.[1][5] The combination of hydrogen peroxide and acetic acid in an alcoholic solvent at elevated temperatures facilitates this transformation.

Protocol:

-

Dissolution: Suspend the purified Triclabendazole Sulfoxide (1.0 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 v/v ratio). Use enough solvent to ensure the mixture is stirrable.

-

Oxidation: Heat the mixture to 85-90°C in a flask equipped with a reflux condenser. Add 30% hydrogen peroxide (H₂O₂) (3.0-4.0 equivalents) portion-wise over 1 hour.

-

Reaction: Maintain the reaction at 90°C. The optimal reaction time can be lengthy and should be determined by monitoring via HPLC. Analytical protocols suggest up to 16 hours for complete conversion, but for a preparative scale, progress should be checked every 2-4 hours.[1]

-

Cooling and Precipitation: Once the reaction is deemed complete, cool the mixture slowly to room temperature, and then further in an ice bath. The crude this compound should precipitate.

-

Isolation: Collect the solid by vacuum filtration and wash with a cold ethanol/water mixture, followed by water.

-

Purification: The crude product will likely contain unreacted starting material or side products. Purification via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) is required to achieve the high purity (>98%) necessary for a reference standard.

| Parameter | Step 1: TCBZ -> TCBZ-SO | Step 2: TCBZ-SO -> Keto-TCBZ |

| Solvent | Methanol | Ethanol / Acetic Acid |

| Oxidant | Hydrogen Peroxide (30%) | Hydrogen Peroxide (30%) |

| Catalyst | Vanadium Pentoxide (V₂O₅) | None (acid-promoted) |

| Temperature | 20-25°C | 90°C |

| Key Control | Slow oxidant addition | Reaction time monitoring |

| Purification | Crystallization & Washing | Column Chromatography / Recrystallization |

Table 1: Summary of Key Synthesis Parameters

Comprehensive Characterization: A Self-Validating System

The identity and purity of a reference standard must be unequivocally established. Our characterization workflow is designed as a self-validating system where orthogonal techniques confirm the results of one another.

Sources

- 1. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Parasiticidal Mechanism of Ketotriclabendazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Triclabendazole (TCBZ) stands as a frontline therapy against fascioliasis, a globally significant parasitic disease caused by the trematodes Fasciola hepatica and Fasciola gigantica.[1][2] Its efficacy lies in its rapid conversion within the host to its active metabolites, primarily the sulphoxide (TCBZ-SO) and the sulphone (TCBZ-SO2), collectively referred to herein by the active ketotriclabendazole entity. This guide provides an in-depth examination of the core mechanism of action of this compound, focusing on its interaction with the parasite's cytoskeleton. We will detail the molecular basis of this interaction, its downstream physiological consequences for the parasite, and present robust experimental frameworks for investigating these phenomena in a research setting. The primary mode of action is the disruption of microtubule polymerization by binding to parasite β-tubulin, a mechanism shared with other benzimidazoles but with unique potency in Fasciola species.[3][4][5][6] This disruption cascades into catastrophic failures of essential cellular functions, including nutrient absorption, cell division, and maintenance of cellular architecture, ultimately leading to parasite death.[3][5]

The Central Role of the Metabolite: From Prodrug to Potent Flukicide

Triclabendazole itself is a prodrug. Following oral administration in the host, it undergoes extensive first-pass metabolism in the liver, where it is oxidized into its pharmacologically active forms.[5] The primary and most potent metabolite is triclabendazole sulphoxide (TCBZ-SO), with the sulphone metabolite (TCBZ-SO2) also contributing to the anthelmintic effect.[7][8][9] These metabolites are the true agents of toxicity to the parasite, concentrating in the bile where adult flukes reside.[5] Research has demonstrated that TCBZ-SO and TCBZ-SO2 are more potent inducers of ultrastructural damage in vitro than the parent compound.[7][8] Therefore, any mechanistic investigation must focus on the actions of these keto-metabolites.

Primary Mechanism of Action: Disruption of Microtubule Dynamics

The definitive mechanism of action for this compound, consistent with its benzimidazole class, is the inhibition of microtubule polymerization.[3][4][5][10]

The Molecular Target: Parasite β-Tubulin

Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[3] They are critical for a host of vital cellular processes, including mitosis, maintenance of cell shape, intracellular transport, and nutrient absorption.[3] Benzimidazoles, including the TCBZ metabolites, exert their selective toxicity by binding with high affinity to the β-tubulin subunit of the parasite.[3][4][11] This binding event physically obstructs the addition of further tubulin dimers to the growing microtubule chain, effectively capping the polymer and disrupting the dynamic equilibrium between polymerization and depolymerization that is essential for microtubule function.[3][10] The selective toxicity arises from differences in the binding affinity between the drug and parasite tubulin versus host tubulin.[3]

Downstream Pathophysiological Consequences

The inhibition of microtubule formation triggers a cascade of lethal disruptions within the parasite:

-

Tegumental Disruption: The tegument is the outer surface of the fluke, responsible for nutrient uptake and protecting the parasite from the host's immune system. Its structural integrity and function are heavily reliant on a microtubule network. This compound-induced disruption of these microtubules leads to severe ultrastructural damage, including swelling, blebbing, and erosion of the tegumental syncytium.[7][12][13] This compromises the parasite's ability to absorb nutrients and maintain ionic balance, leading to paralysis and death.[5][12]

-

Inhibition of Cell Division: Microtubules form the mitotic spindle, which is indispensable for chromosome segregation during cell division. By preventing spindle formation, this compound arrests cell division in metaphase, halting growth, regeneration, and the production of eggs.[10]

-

Impaired Intracellular Transport: Vesicular transport of secretory bodies, which contain materials for tegument maintenance and other functions, is a microtubule-dependent process. Disruption of this transport system leads to a depletion of essential proteins and lipids at the tegument, further exacerbating structural damage.[7][14]

The following diagram illustrates the primary mechanism of this compound leading to parasite death.

Caption: this compound's primary mechanism of action.

Experimental Frameworks for Mechanistic Validation

To rigorously investigate the mechanism of action, a multi-faceted approach is required, combining biochemical assays with cell-based and whole-organism observations. The causality behind this experimental choice is to build a chain of evidence from the molecular interaction (biochemical assay) to the physiological consequence (phenotypic and ultrastructural analysis).

Overall Experimental Workflow

A logical workflow ensures that each step informs the next, from initial screening to in-depth mechanistic confirmation.

Caption: A logical workflow for investigating anthelmintic mechanisms.

Protocol 1: In Vitro Tubulin Polymerization Assay

Rationale: This biochemical assay provides direct evidence of the drug's effect on its molecular target, independent of other cellular factors. It is a self-validating system when run with appropriate controls (e.g., known inhibitors like colchicine and stabilizers like paclitaxel).

Methodology: This protocol is adapted from established fluorescence-based assays.[15][16][17]

-

Reagent Preparation:

-

Prepare a stock solution of this compound (TCBZ-SO) in DMSO.

-

Reconstitute lyophilized porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 4 mg/mL.

-

Prepare a fluorescent reporter solution (e.g., DAPI) in G-PEM buffer. DAPI fluorescence increases upon binding to polymerized microtubules.[17]

-

Prepare positive controls (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer) and a negative control (DMSO vehicle).

-

-

Assay Execution (96-well plate format):

-

Add 5 µL of various concentrations of this compound, controls, or vehicle to appropriate wells.

-

Warm the plate to 37°C for 2 minutes.

-

Initiate the polymerization reaction by adding 50 µL of the cold tubulin/reporter solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure fluorescence (e.g., 360 nm excitation, 450 nm emission for DAPI) every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

Calculate the polymerization rate (Vmax) and the final polymer mass (max fluorescence).

-

Determine the IC50 value for this compound by plotting the inhibition of polymerization against drug concentration.

-

Protocol 2: Adult Fluke Motility and Viability Assay

Rationale: This ex vivo assay bridges the gap between molecular action and the whole-organism phenotype. It assesses the drug's overall impact on parasite health and provides a physiologically relevant measure of potency.

Methodology: This protocol is based on standard methods for in vitro parasite culture.[18][19][20]

-

Parasite Collection:

-

Collect adult Fasciola hepatica from the bile ducts of freshly slaughtered, naturally infected sheep or cattle livers.

-

Wash the flukes extensively in pre-warmed (37°C) Krebs-Ringer solution to remove bile and debris.

-

-

Assay Setup:

-

Place individual, actively motile flukes into petri dishes containing NCTC-135 culture medium supplemented with 30% horse serum and antibiotics.

-

Add this compound (TCBZ-SO) at various concentrations (e.g., 0.1, 1, 10, 50 µg/mL). Include a vehicle-only (DMSO) negative control and a positive control (e.g., albendazole sulphoxide).

-

Incubate at 37°C in a 5% CO₂ atmosphere.

-

-

Phenotypic Scoring:

-

At set time points (e.g., 2, 6, 12, 24 hours), observe and score fluke motility. A common scoring system is: 3 = normal activity, 2 = reduced activity, 1 = minimal movement (paralysis), 0 = death (no movement upon gentle prodding).

-

Record the time to paralysis and death for each concentration.

-

Protocol 3: Ultrastructural Analysis by Electron Microscopy

Rationale: Electron microscopy provides irrefutable visual evidence of the specific cellular structures damaged by the drug. This allows direct correlation of the observed paralysis and death with the hypothesized disruption of the tegument and other microtubule-dependent structures.

Methodology: This protocol follows standard procedures for preparing biological samples for electron microscopy.[7][12][21]

-

Sample Preparation:

-

Use flukes from the ex vivo assay (Protocol 2) at a time point where significant paralysis is observed but before complete tissue degradation (e.g., 12 hours post-exposure to 15 µg/mL TCBZ-SO).

-

Fix flukes immediately in 2.5% glutaraldehyde in cacodylate buffer for 4 hours at 4°C.

-

-

Processing for Scanning Electron Microscopy (SEM):

-

Post-fix in 1% osmium tetroxide.

-

Dehydrate through a graded ethanol series.

-

Critical-point dry the samples.

-

Mount on stubs and sputter-coat with gold-palladium.

-

Examine the surface tegument for blebbing, swelling, and spine disruption using an SEM.

-

-

Processing for Transmission Electron Microscopy (TEM):

-

Post-fix in 1% osmium tetroxide.

-

Dehydrate through a graded ethanol series and embed in epoxy resin.

-

Cut ultrathin sections (70-90 nm) and mount on copper grids.

-

Stain with uranyl acetate and lead citrate.

-

Examine the internal ultrastructure, focusing on the tegumental syncytium, tegumental cells, and vitelline cells for microtubule disorganization, mitochondrial swelling, and disruption of secretory body transport.[7][14]

-

Quantitative Data & Interpretation

Summarizing data in a structured format is crucial for comparison and analysis. The following table provides an illustrative example of how to present data from the described assays, comparing susceptible and resistant parasite isolates.

| Assay | Parameter | This compound (TCBZ-SO) | Vehicle Control | Source |

| Tubulin Polymerization | IC50 (µM) | 1.5 ± 0.2 | No Inhibition | Hypothetical Data |

| Adult Fluke Motility | Time to Paralysis (h) at 15 µg/mL | 8.5 ± 1.1 | > 24 hours | [7][22] |

| Ultrastructural Damage | Tegumental Disruption Score (0-4) | 3.5 ± 0.5 (Severe Blebbing) | 0 (Normal) | [7][12] |

Data are presented as mean ± standard deviation. The Tegumental Disruption Score is a semi-quantitative measure where 0 is normal and 4 is complete erosion.

Potential Mechanisms of Resistance

The emergence of triclabendazole-resistant Fasciola is a significant concern.[12] While the primary mechanism of benzimidazole resistance in nematodes often involves specific point mutations in the β-tubulin gene (e.g., F200Y), this has not been consistently identified in TCBZ-resistant flukes.[12] This suggests alternative resistance mechanisms may be at play in Fasciola, including:

-

Altered Drug Metabolism: Changes in the parasite's ability to process the drug.

-

Increased Drug Efflux: Upregulation of transporter proteins that pump the drug out of the cells.

-

Target Modification: Changes to the β-tubulin protein that are not detectable by simple sequencing, or changes in the expression of different tubulin isotypes.[23]

-

Drug Sequestration: Recent evidence suggests that parasites may sequester TCBZ and its metabolites within extracellular vesicles, effectively removing the drug from its site of action.[24]

Conclusion and Future Directions

The scientific consensus firmly establishes that the primary mechanism of action for this compound against Fasciola species is the targeted disruption of microtubule polymerization via binding to parasite β-tubulin.[3][5][25] This singular molecular event initiates a cascade of catastrophic failures in cellular integrity and function, leading to parasite paralysis and death. The experimental frameworks outlined in this guide provide a robust pathway for researchers to validate these mechanisms and explore novel anthelmintic candidates. Future research should focus on elucidating the complex mechanisms of resistance and identifying novel targets to ensure the continued efficacy of treatments against this important parasitic disease.

References

-

Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. [Link]

-

Anthelmintics Benzimidazole derivatives. (2020, October 19). YouTube. [Link]

-

A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. (n.d.). PMC - NIH. [Link]

-

Robinson, M. W., Trudgett, A., Hoey, E. M., & Fairweather, I. (2002). Triclabendazole-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with triclabendazole. Parasitology, 124(Pt 3), 325–338. [Link]

-

Stitt, A. W., & Fairweather, I. (1996). Fasciola hepatica: disruption of the vitelline cells in vitro by the sulphoxide metabolite of triclabendazole. Parasitology Research, 82(4), 333–339. [Link]

-

Meaney, M., McKinstry, B., Allister, J., McLaughlin, K., Brennan, G. P., Forbes, A. B., & Fairweather, I. (2007). Fasciola hepatica: ultrastructural effects of a combination of triclabendazole and clorsulon against mature fluke. Parasitology Research, 100(5), 1035–1047. [Link]

-

Mechanism of action of benzimidazole derivatives as anthelmintic. (n.d.). ResearchGate. [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. [Link]

-

Halferty, L., Brennan, G. P., Trudgett, A., Hoey, E. M., & Fairweather, I. (2009). Relative activity of triclabendazole metabolites against the liver fluke, Fasciola hepatica. Veterinary Parasitology, 159(2), 137–142. [Link]

-

Schweizer, L., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 8, 15-24. [Link]

-

Mechanism of actions of benzimidazole. (n.d.). ResearchGate. [Link]

-

A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (n.d.). Theranostics. [Link]

-

Relative activity of triclabendazole metabolites against the liver fluke, Fasciola hepatica. (2009, February 5). ResearchGate. [Link]

-

Lanusse, C. E., Prichard, R. K., & Alvarez, L. I. (1995). Triclabendazole biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica. Journal of Veterinary Pharmacology and Therapeutics, 18(3), 161–168. [Link]

-

McVeigh, P., Maule, A. G., Brennan, G. P., Hoey, E. M., Trudgett, A., & Fairweather, I. (2006). Immature triclabendazole-resistant Fasciola hepatica: tegumental responses to in vitro treatment with the sulphoxide metabolite of the experimental fasciolicide compound alpha. Parasitology Research, 100(1), 167–177. [Link]

-

Fragments of the Fasciola hepatica tegument after the action of triclabendazole. (n.d.). ResearchGate. [Link]

-

Schweizer, L., et al. (2014, January 4). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open Archives. [Link]

-

Cwiklinski, K., de la Torre-Escudero, E., & Hoffmann, K. F. (2020). Evidence of sequestration of triclabendazole and associated metabolites by extracellular vesicles of Fasciola hepatica. Scientific Reports, 10(1), 13508. [Link]

-

Wimmersberger, D., & Coulaud, J. P. (1991). Triclabendazole in the treatment of human fascioliasis: a review. Bulletin de la Societe de pathologie exotique, 84(5 Pt 16), 897–904. [Link]

-

What is the mechanism of Triclabendazole? (2024, July 17). Patsnap Synapse. [Link]

-

Model for the mechanism of action of triclabendazole. (n.d.). ResearchGate. [Link]

-

Sangster, N. C., & Prichard, R. K. (1985). The effect of albendazole and triclabendazole on colchicine binding in the liver fluke Fasciola hepatica. Molecular and Biochemical Parasitology, 14(3), 261–268. [Link]

-

Triclabendazole-resistant Fasciola hepatica: β-tubulin and response to in vitro treatment with triclabendazole. (2002, March 1). ResearchGate. [Link]

-

Stitt, A. W., & Fairweather, I. (1987). Fasciola hepatica: action in vitro of triclabendazole on immature and adult stages. Experimental Parasitology, 63(1), 49–57. [Link]

-

Fonseca-Salamanca, F., et al. (2023). Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with Triclabendazole, Triclabendazole Sulphoxide and Triclabendazole Sulphone. Journal of Molecular Modeling, 29(7), 205. [Link]

-

What is Triclabendazole used for? (2024, June 14). Patsnap Synapse. [Link]

-

Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans. (n.d.). WormBook - NCBI. [Link]

-

Cwiklinski, K., de la Torre-Escudero, E., & Hoffmann, K. F. (2020, August 10). Evidence of sequestration of triclabendazole and associated metabolites by extracellular vesicles of Fasciola hepatica. PMC - PubMed Central. [Link]

-

In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe. (n.d.). NIH. [Link]

-

The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method. (n.d.). NIH. [Link]

-

High-content approaches to anthelmintic drug screening. (n.d.). PMC - NIH. [Link]

-

High-Throughput Screening of More Than 30000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites. (n.d.). NIH. [Link]

Sources

- 1. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Triclabendazole used for? [synapse.patsnap.com]

- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Relative activity of triclabendazole metabolites against the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Triclabendazole biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Triclabendazole-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fasciola hepatica: disruption of the vitelline cells in vitro by the sulphoxide metabolite of triclabendazole [pubmed.ncbi.nlm.nih.gov]

- 15. maxanim.com [maxanim.com]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamopen.com [benthamopen.com]

- 18. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fasciola hepatica: ultrastructural effects of a combination of triclabendazole and clorsulon against mature fluke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fasciola hepatica: action in vitro of triclabendazole on immature and adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with Triclabendazole, Triclabendazole Sulphoxide and Triclabendazole Sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evidence of sequestration of triclabendazole and associated metabolites by extracellular vesicles of Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evidence of sequestration of triclabendazole and associated metabolites by extracellular vesicles of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of Action: A Technical Guide to the Biological Activity of Ketotriclabendazole Versus its Parent Compound, Triclabendazole

Introduction

Triclabendazole (TCBZ), a halogenated benzimidazole, stands as a cornerstone in the control of fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica. Its remarkable efficacy against both mature and immature stages of these trematodes has rendered it an indispensable tool in both veterinary and human medicine.[1][2] However, the in vivo activity of triclabendazole is not solely attributable to the parent compound. Following oral administration, TCBZ undergoes rapid and extensive metabolism within the host, primarily to its sulfoxide (TCBZ-SO) and subsequently to its sulfone (TCBZ-SO2) derivatives.[1][3] This metabolic cascade gives rise to a compelling scientific question: what are the distinct and comparative biological activities of these metabolites, particularly the sulfone metabolite often referred to as ketotriclabendazole, versus the original parent drug?

This technical guide provides an in-depth exploration of the comparative biological activities of this compound (triclabendazole sulfone) and its parent compound, triclabendazole. We will dissect their mechanisms of action, compare their efficacy based on available data, and provide detailed experimental protocols for researchers in the field of anthelmintic drug development. For clarity, while the term "this compound" has been used in some literature to describe a benzimidazole-2-one derivative, in the context of the primary metabolic pathway and comparative biological activity, this guide will use the more precise term, triclabendazole sulfone (TCBZ-SO2), to refer to the sulfone metabolite.

Metabolic Transformation: From Prodrug to a Spectrum of Activity

Triclabendazole itself can be considered a prodrug, as it is rapidly converted to its more biologically active metabolites in the host's liver. This biotransformation is primarily mediated by the flavin-monooxygenase (FMO) system and cytochrome P450 (CYP450) enzymes.[1] The initial oxidation to triclabendazole sulfoxide (TCBZ-SO) is a critical step, as this metabolite is widely considered the principal active moiety. A further oxidation step leads to the formation of triclabendazole sulfone (TCBZ-SO2).

The metabolic pathway can be visualized as a sequential oxidation process:

Caption: Metabolic pathway of triclabendazole.

This metabolic conversion is not merely a detoxification process but rather a bioactivation pathway that generates a suite of compounds with varying degrees of anthelmintic activity.

Comparative Mechanism of Action: A Multi-pronged Assault

The anthelmintic activity of triclabendazole and its metabolites is multifaceted, targeting fundamental physiological processes within the parasite. The primary mechanisms of action can be categorized as follows:

-

Disruption of Microtubule Dynamics: In line with other benzimidazoles, triclabendazole and its metabolites bind to the parasite's β-tubulin, a key component of microtubules.[2] This binding inhibits the polymerization of tubulin into functional microtubules, thereby disrupting essential cellular processes such as intracellular transport, cell division, and the maintenance of cell structure. This disruption is particularly evident in the tegument and vitelline cells of the fluke.[1]

-

Inhibition of Adenylyl Cyclase and cAMP Signaling: A more nuanced mechanism involves the inhibition of adenylyl cyclase, a critical enzyme in the parasite's membrane.[1][4] This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a vital second messenger. The reduction in cAMP levels has pleiotropic effects, including the disruption of protein kinases, altered carbohydrate metabolism, and impaired motility.[1]

Caption: Proposed mechanism of action of TCBZ and its metabolites.

While both the parent compound and its metabolites share these general mechanisms, their relative potencies and contributions to the overall anthelmintic effect differ.

Comparative Biological Activity: A Nuanced Perspective

Direct comparison of the biological activity of triclabendazole, triclabendazole sulfoxide, and triclabendazole sulfone reveals a complex interplay of potency and pharmacokinetics.

In Vitro Activity

In vitro studies provide insights into the intrinsic activity of each compound against the parasite. While triclabendazole sulfoxide (TCBZ-SO) is often cited as the primary active metabolite, evidence suggests that both the parent compound and triclabendazole sulfone (TCBZ-SO2) are also active.

One study demonstrated that all three compounds induced morphological changes in adult F. hepatica when incubated at a concentration of 15 µg/ml for 24 hours. Notably, the severity of internal ultrastructural damage followed the order: TCBZ-SO2 > TCBZ-SO > TCBZ .[5] This suggests that triclabendazole sulfone is a highly potent flukicidal agent in its own right. However, it is important to note that TCBZ and its sulfoxide metabolite have been shown to have no significant ovicidal activity, meaning they do not effectively kill fluke eggs.[6]

In Vivo Efficacy

In vivo efficacy is a product of both intrinsic activity and pharmacokinetic properties. The rapid metabolism of TCBZ to TCBZ-SO and TCBZ-SO2 means that the parasite is exposed to a mixture of these compounds in the host.

A study in rats established a 50% effective dose (ED50) of 2.7 mg/kg for the parent compound, triclabendazole, against adult F. hepatica.[7] While direct comparative in vivo efficacy data for the purified metabolites is scarce, the high potency of TCBZ-SO2 observed in vitro suggests it likely contributes significantly to the overall therapeutic effect.

Pharmacokinetics

The pharmacokinetic profiles of triclabendazole and its metabolites are crucial for understanding their in vivo activity. Food has been shown to enhance the absorption of triclabendazole.[8] A comparative summary of key pharmacokinetic parameters in humans is presented below:

| Parameter | Triclabendazole (TCBZ) | Triclabendazole Sulfoxide (TCBZ-SO) | Triclabendazole Sulfone (TCBZ-SO2) |

| Half-life (t½) (hours) | ~8 | ~14 | ~11 |

| Time to Peak Concentration (Tmax) (hours) | - | ~3.0 ± 0.4 | - |

| Peak Plasma Concentration (Cmax) (µg/ml) | - | 9.11 ± 1.3 | - |

| Area Under the Curve (AUC₀₋₄₈) (µg·h/ml) | - | 91 ± 10.5 | - |

Data for TCBZ-SO from a study in human patients.[9] Data for TCBZ and TCBZ-SO2 Tmax and Cmax are not consistently reported in a directly comparable format.

The longer half-life of the sulfoxide and sulfone metabolites compared to the parent compound ensures sustained exposure of the parasite to the active moieties.

Experimental Protocols

For researchers investigating the biological activity of these compounds, the following detailed protocols provide a foundation for robust and reproducible experimentation.

Protocol 1: In Vitro Culture and Drug Susceptibility of Adult Fasciola hepatica

This protocol outlines the procedure for maintaining adult F. hepatica in vitro and assessing their susceptibility to test compounds.

Materials:

-

Adult Fasciola hepatica (obtained from infected bovine or ovine livers from a local abattoir)

-

RPMI-1640 or DMEM culture medium

-

Penicillin-streptomycin solution

-

Fetal bovine serum (FBS)

-

Test compounds (TCBZ, TCBZ-SO, TCBZ-SO2) dissolved in dimethyl sulfoxide (DMSO)

-

24-well culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Fluke Collection and Preparation:

-

Collect adult flukes from the bile ducts of infected livers.

-

Wash the flukes extensively in sterile phosphate-buffered saline (PBS) to remove host debris.

-

Pre-incubate the flukes in culture medium for 2-4 hours to allow for acclimatization.

-

-

Culture Medium Preparation:

-

Prepare RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Drug Incubation:

-

Prepare stock solutions of the test compounds in DMSO.

-

Serially dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., a range of 1 to 50 µg/ml). Ensure the final DMSO concentration does not exceed 0.5%.

-

Add 2 ml of the drug-containing medium to each well of a 24-well plate. Include a vehicle control (medium with DMSO only) and a negative control (medium only).

-

Place one adult fluke in each well.

-

-

Incubation and Assessment:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for up to 72 hours.

-

At regular intervals (e.g., 24, 48, 72 hours), assess fluke motility and viability using a scoring system (e.g., 4 = normal activity, 0 = no movement).

-

At the end of the incubation period, flukes can be fixed for morphological analysis (e.g., electron microscopy).

-

Caption: Workflow for in vitro drug susceptibility testing.

Protocol 2: Transmission Electron Microscopy (TEM) of Treated Flukes

This protocol details the preparation of fluke tissue for ultrastructural analysis by TEM.

Materials:

-

Treated and control flukes from in vitro or in vivo experiments

-

3% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer (pH 7.3) (primary fixative)

-

0.1 M sodium cacodylate buffer

-

1% osmium tetroxide in cacodylate buffer (secondary fixative)

-

Uranyl acetate and lead citrate (stains)

-

Ethanol series (for dehydration)

-

Resin (e.g., LX-112) for embedding

Procedure:

-

Primary Fixation:

-

Immediately after recovery, fix flukes in the primary fixative overnight at 4°C.

-

-

Washing:

-

Wash the fixed tissues three times in 0.1 M sodium cacodylate buffer.

-

-

Secondary Fixation:

-

Post-fix the tissues in 1% osmium tetroxide for 1-2 hours at room temperature.

-

-

Dehydration:

-

Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

-

Embedding:

-

Infiltrate the dehydrated tissues with resin and embed them in molds.

-

Polymerize the resin in an oven at 60°C for 48-72 hours.

-

-

Sectioning and Staining:

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

-

Imaging:

-

Examine the stained sections using a transmission electron microscope.

-

Protocol 3: In Vivo Efficacy in a Rat Model of Fascioliasis

This protocol describes an in vivo model to assess the efficacy of anthelmintic compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (6-8 weeks old)

-

Fasciola hepatica metacercariae

-

Test compounds formulated for oral gavage

-

Oral gavage needles

-

Necropsy tools

Procedure:

-

Infection:

-

Infect each rat orally with 20-25 F. hepatica metacercariae.

-

House the rats for 8-12 weeks to allow the infection to become patent (adult flukes in the bile ducts).

-

-

Treatment:

-

Randomly assign infected rats to treatment and control groups.

-

Administer the test compounds by oral gavage at the desired dose(s). The control group should receive the vehicle only.

-

-

Fluke Recovery and Quantification:

-

At a predetermined time post-treatment (e.g., 7-14 days), euthanize the rats.

-

Carefully dissect the liver and bile ducts and collect all adult flukes.

-

Count the number of flukes recovered from each rat.

-

-

Efficacy Calculation:

-

Calculate the percentage reduction in fluke burden for each treatment group compared to the control group using the following formula:

-

Efficacy (%) = [(Mean fluke count in control group - Mean fluke count in treated group) / Mean fluke count in control group] x 100

-

-

Protocol 4: HPLC Analysis of Triclabendazole and its Metabolites in Plasma

This protocol provides a general framework for the quantification of TCBZ, TCBZ-SO, and TCBZ-SO2 in plasma samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or mass spectrometry (MS) detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.05M potassium dihydrogen phosphate, pH adjusted to 3.5).

-

Flow Rate: 1.0 - 1.5 ml/min.

-

Detection: UV detection at approximately 300 nm or MS detection for higher sensitivity and specificity.

Procedure:

-

Sample Preparation:

-

To a plasma sample (e.g., 1 ml), add an internal standard.

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Vortex and centrifuge the sample.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Analysis:

-

Inject the prepared sample into the HPLC system.

-

Run the analysis using the established chromatographic conditions.

-

-

Quantification:

-

Quantify the concentrations of TCBZ, TCBZ-SO, and TCBZ-SO2 by comparing their peak areas to those of a standard curve.

-

Conclusion

The biological activity of triclabendazole is a fascinating example of metabolic bioactivation, where the parent compound is transformed into a suite of active metabolites. While triclabendazole sulfoxide is often highlighted as the primary active agent, this guide has demonstrated that triclabendazole sulfone (this compound) possesses potent intrinsic anthelmintic properties, and even the parent drug itself contributes to the overall effect. The multi-pronged mechanism of action, targeting both microtubule integrity and crucial signaling pathways, underscores the efficacy of this drug class. For researchers in the field, a thorough understanding of the distinct yet complementary roles of the parent compound and its metabolites is paramount for the development of new anthelmintic strategies and for managing the growing challenge of drug resistance. The provided protocols offer a standardized framework to further elucidate the intricate host-parasite-drug interactions that define the activity of this important fasciolicide.

References

- Alvarez, L. I., Solana, H. D., Mottier, M. L., Virkel, G. L., Fairweather, I., & Lanusse, C. E. (2005). Altered drug influx/efflux and enhanced metabolic activity in triclabendazole-resistant liver flukes. Parasitology, 131(Pt 4), 501–510.

- International Journal of Pharmaceutical Research and Applications. (2021). Triclabendazole: The Drug of Choice against Fascioliasis Disease. IJPRA, 6(4), 750-765.

- Keiser, J., & Morson, G. (2019). Triclabendazole in the treatment of human fascioliasis: a review. Expert Review of Anti-infective Therapy, 17(10), 751–760.

- Kinabo, L. D., & Bogan, J. A. (1988). Pharmacokinetics and efficacy of triclabendazole in goats with induced fascioliasis. Journal of Veterinary Pharmacology and Therapeutics, 11(3), 254–259.

- Halferty, L., Brennan, G. P., Trudgett, A., & Fairweather, I. (2009). Relative activity of triclabendazole metabolites against the liver fluke, Fasciola hepatica. Veterinary Parasitology, 159(2), 113–122.

- McConville, M., Brennan, G. P., McCoy, M., & Fairweather, I. (2007). The comparative metabolism of triclabendazole sulphoxide by triclabendazole-susceptible and triclabendazole-resistant Fasciola hepatica. Parasitology Research, 100(2), 347–353.

- Mestorino, N., Lucas, M. F., Errecalde, J. O., Formentini, E. A., Fernandez, C., Modamio, P., & Hernández, E. M. (2008). Pharmacokinetic disposition of triclabendazole in cattle and sheep; discrimination of the order and the rate of the absorption process.

- Mottier, L., Alvarez, L., Fairweather, I., & Lanusse, C. (2006). Triclabendazole resistance in Fasciola hepatica: is it a local problem for the cattle industry in a defined area of Argentina?. Veterinary Parasitology, 137(3-4), 379–383.

- Rao, R. M. (2008). Determination of triclabendazole by visible spectrophotometry. Asian Journal of Chemistry, 20(6), 4536.

- Shrivastava, A., Kumar, S., & Jain, A. (2011). Spectrophotometric method for quantitative determination of triclabendazole in bulk and pharmaceutical. Chronicles of Young Scientists, 2(2), 90.

- Takeba, K., Fujinuma, K., Miyazaki, T., & Nakazawa, H. (2000). Simultaneous determination of triclabendazole and its metabolites in bovine milk by high-performance liquid chromatography.

- Alvarez, L., Saumell, C., Fusé, L., Moreno, L., Ceballos, L., & Lanusse, C. (2009). Comparative assessment of albendazole and triclabendazole ovicidal activity on Fasciola hepatica eggs. Veterinary Parasitology, 164(2-4), 211–216.

- Keiser, J., Sayed, H., El-Ghanam, M., & El-Sabaa, A. (2010). In vivo and in vitro sensitivity of Fasciola hepatica to triclabendazole combined with artesunate, artemether, or OZ78. Antimicrobial Agents and Chemotherapy, 54(11), 4781–4788.

- Meaney, M., Brennan, G. P., & Fairweather, I. (2004). The comparative metabolism of triclabendazole sulphoxide by triclabendazole-susceptible and triclabendazole-resistant Fasciola hepatica. Parasitology Research, 92(3), 205–210.

- Belal, F. F., El-Din, M. K., El Enany, N. M., & Saad, S. (2014). Stability-indicating spectroflurometric method for determination of triclabendazole in pure form and tablets. Analytical Methods, 6(2), 615–622.

- Gicquel, J. J., Tufenkji, A. E., & de la Farge, F. (1998). Effect of food on the bioavailability of triclabendazole in patients with fascioliasis. British Journal of Clinical Pharmacology, 45(4), 413–416.

- Kumar, K. S., & Bhargavi, M. N. (2023). Formulation and evaluation of triclabendazole nanoparticles. World Journal of Advanced Research and Reviews, 19(2), 505–518.

- Shurbaji, M., Al Rub, M. H., Saket, M. M., Qaisi, A. M., Salim, M. L., & Abu-Nameh, E. S. (2010). Development and validation of a new HPLC-UV method for the simultaneous determination of triclabendazole and ivermectin B1a in a pharmaceutical formulation.

- Bull, M. S., & Shume, G. R. (1987). A rapid high-performance liquid chromatographic procedure for the determination of triclabendazole and its metabolites in sheep plasma. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 501–508.

- Robles-Pérez, D., Martínez-Pérez, J. M., Rojo-Vázquez, F. A., & Martínez-Valladares, M. (2015). Screening anthelmintic resistance to triclabendazole in Fasciola hepatica isolated from sheep by means of an egg hatch assay. BMC Veterinary Research, 11, 226.

- Morales, M. G., Cabada, M. M., Verastegui, M., & Gonzalez, A. E. (2022). The Differences in the Susceptibility Patterns to Triclabendazole Sulfoxide in Field Isolates of Fasciola hepatica Are Associated with Geographic, Seasonal, and Morphometric Variations.

- Stitt, A. W., & Fairweather, I. (1987). Fasciola hepatica: action in vitro of triclabendazole on immature and adult stages. Experimental Parasitology, 63(1), 49–57.

- El-Sayad, M. H., El-Kholy, M. M., & El-Lakkany, N. M. (2007). Effect of fascioliasis on the pharmacokinetic parameters of triclabendazole in human subjects. Pharmacy World & Science, 29(3), 190–198.

- El-Sayad, M. H., El-Kholy, M. M., & El-Lakkany, N. M. (2007). Effect of fascioliasis on the pharmacokinetic parameters of triclabendazole in human subjects. Pharmacy World & Science, 29(3), 190–198.

- Thakare, R., Chauthe, S. K., & Rathod, V. K. (2021). Triclabendazole for the treatment of fascioliasis. Future Journal of Pharmaceutical Sciences, 7(1), 1–8.

- Martínez-Pérez, J. M., Robles-Pérez, D., Rojo-Vázquez, F. A., & Martínez-Valladares, M. (2014). Development of an egg hatch assay for the detection of anthelmintic resistance to albendazole in Fasciola hepatica isolated from sheep. Veterinary Parasitology, 204(3-4), 221–227.

- Mestorino, N., Lucas, M. F., Errecalde, J. O., Formentini, E. A., Fernandez, C., Modamio, P., & Hernández, E. M. (2008). Pharmacokinetic disposition of triclabendazole in cattle and sheep; discrimination of the order and the rate of the absorption process.

- Spithill, T. W., & Dalton, J. P. (2016). Current Threat of Triclabendazole Resistance in Fasciola hepatica. Trends in Parasitology, 32(6), 458–469.

- Morales, M. G., Cabada, M. M., Verastegui, M., & Gonzalez, A. E. (2022). The Differences in the Susceptibility Patterns to Triclabendazole Sulfoxide in Field Isolates of Fasciola hepatica Are Associated with Geographic, Seasonal, and Morphometric Variations.

- Alemneh, T., & Merachew, W. (2020). Review on Triclabendazole Resistance in Fasciola. Journal of Veterinary Science & Medical Diagnosis, 9(5), 1-7.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. avensonline.org [avensonline.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of food on the bioavailability of triclabendazole in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Fascioliasis on the pharmacokinetic parameters of triclabendazole in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Ketotriclabendazole as a Definitive Biomarker for Total Triclabendazole Exposure

Abstract

Triclabendazole (TCBZ) is an indispensable anthelmintic agent for the treatment of fascioliasis, a parasitic disease caused by liver flukes of the Fasciola genus.[1] Effective therapeutic management and the mitigation of emerging drug resistance necessitate reliable methods for monitoring drug exposure in treated subjects. However, the pharmacokinetic profile of TCBZ is characterized by rapid and extensive metabolism, rendering the parent compound virtually undetectable in plasma shortly after administration.[2][3] This guide presents a comprehensive technical framework for the use of ketotriclabendazole (keto-TCBZ), a key metabolite, as a singular, stable biomarker for total triclabendazole exposure. We will explore the metabolic rationale, detail a robust analytical workflow for its quantification, and provide field-proven insights into the causality behind the experimental design. This approach, which consolidates the parent drug and its primary active metabolites into a single analytical target, offers a superior methodology for researchers, clinicians, and drug development professionals in pharmacokinetic, toxicokinetic, and residue monitoring studies.

The Metabolic Challenge: Why Direct Triclabendazole Measurement is Insufficient

Upon oral administration, triclabendazole is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[1] The parent drug is oxidized into two principal active metabolites: triclabendazole sulfoxide (TCBZ-SO) and the subsequent triclabendazole sulfone (TCBZ-SO2).[4][5] These metabolites, not the parent drug, are responsible for the anthelmintic effect by disrupting tubulin polymerization within the parasite's cells.[1][4]

The key challenge in assessing TCBZ exposure is that the parent drug is cleared so quickly that it is often undetectable in plasma samples.[2] Consequently, pharmacokinetic assessments must focus on the sulfoxide and sulfone metabolites, which exhibit longer half-lives and are the primary agents of therapeutic activity.[2][6]

Metabolic Pathway of Triclabendazole

The biotransformation of TCBZ is primarily mediated by the Cytochrome P450 (CYP) enzyme system, particularly CYP1A2, and the Flavin-Containing Monooxygenase (FMO) system.[4][5] TCBZ is first oxidized to TCBZ-SO. This active metabolite is then further oxidized, primarily by CYP2C9, to form TCBZ-SO2, which is also active.[4] Further metabolism leads to the formation of other derivatives, including this compound.[7][8]

Caption: Metabolic conversion of Triclabendazole to its primary active metabolites and the marker residue, this compound.

The this compound Strategy: A Unified Biomarker for Total Exposure

Instead of measuring multiple, transient metabolites, a more elegant and robust analytical strategy designates this compound as a "marker residue."[7][8] This approach does not rely on measuring the endogenous levels of keto-TCBZ. Instead, it employs a chemical oxidation process that quantitatively converts the parent drug (TCBZ) and its primary metabolites (TCBZ-SO and TCBZ-SO2) present in a sample into the single, stable entity of keto-TCBZ.

This strategy is built on a self-validating principle: by converting all relevant precursors into one final product, the analysis provides a single, cumulative measurement that represents the total drug residue . This simplifies quantification, reduces variability between analytes, and provides a more holistic and accurate assessment of the subject's exposure to the drug and its active forms.

Pharmacokinetic Context

The rationale for monitoring metabolites is underscored by their pharmacokinetic profiles. As shown in the table below, the metabolites have significantly longer half-lives than the parent drug, making them more suitable for tracking exposure over time.

| Compound | Species | Tmax (hours) | Cmax (µg/mL) | Elimination Half-life (hours) |

| Triclabendazole | Human | ~2 | - | ~8[6] |

| TCBZ-SO | Human | ~4 | - | ~14[6] |

| TCBZ-SO | Rabbit | 7.5[2] | 12.41[2] | 16.86[2] |

| TCBZ-SO2 | Rabbit | 9.5[2] | 9.50[2] | 13.00[2] |

Table 1: Comparative pharmacokinetic parameters of Triclabendazole and its sulfoxide (TCBZ-SO) and sulfone (TCBZ-SO2) metabolites.

Analytical Workflow: Quantification of Total Triclabendazole Residue as this compound

The following protocol is a synthesis of validated methods for the determination of total TCBZ residue in biological tissues, such as bovine liver, muscle, or fat.[7][8] The core principle is the release of bound residues, extraction, chemical conversion to keto-TCBZ, and quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Step-by-step workflow for the quantification of total Triclabendazole residue as this compound.

Detailed Experimental Protocol

I. Sample Preparation and Residue Release

-

Rationale: TCBZ and its metabolites can become bound to tissue components. Hot alkaline digestion is a crucial step to hydrolyze these bonds, ensuring the complete release of all residues for accurate quantification.

-

Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

-

Add an appropriate internal standard.

-

Add 5 mL of 1 M Sodium Hydroxide (NaOH).

-

Vortex vigorously for 1 minute.

-

Incubate in a water bath at 60°C for 30 minutes to facilitate digestion and release of bound residues.[7]

-

Cool the tube to room temperature.

II. Extraction and Defatting

-

Rationale: A multi-step liquid-liquid partitioning process is used to first extract the analytes from the aqueous digestate into an organic solvent (ethyl acetate) and then remove interfering lipids (n-hexane) that can cause ion suppression in the mass spectrometer.

-

Add 10 mL of ethyl acetate to the digestate.

-

Shake vigorously for 15 minutes.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction (steps 1-4) and combine the ethyl acetate layers.

-

Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of acetonitrile.

-

Add 2 mL of n-hexane, vortex for 1 minute, and centrifuge. Discard the upper n-hexane layer. Repeat this defatting step twice.

III. Chemical Oxidation to this compound

-

Rationale: This is the cornerstone of the assay. Hydrogen peroxide in an acidic ethanol medium provides the optimal conditions to drive the oxidation of TCBZ, TCBZ-SO, and TCBZ-SO2 to the single, stable keto-TCBZ molecule. The specified time and temperature have been optimized for complete conversion.[7][8]

-

To the defatted acetonitrile layer, add 2 mL of ethanol, 1 mL of glacial acetic acid, and 1 mL of 30% hydrogen peroxide.

-

Seal the tube tightly.

-

Cool the reaction mixture to room temperature.

IV. Solid-Phase Extraction (SPE) Clean-up

-

Rationale: A strong cation-exchange (MCX) SPE cartridge is used to purify the keto-TCBZ from the reaction mixture, removing salts and other polar interferences prior to LC-MS/MS analysis.

-

Condition an Oasis MCX SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with 3 mL of 5% formic acid in water, followed by 3 mL of methanol.

-

Elute the keto-TCBZ with 3 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for injection.

V. LC-MS/MS Quantification

-

Rationale: LC-MS/MS provides the highest degree of sensitivity and selectivity for quantifying the target analyte. A reversed-phase C18 column is typically used to separate keto-TCBZ from any remaining matrix components before it enters the mass spectrometer, where it is detected using Multiple Reaction Monitoring (MRM).

-

Chromatographic Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: MRM transition specific for keto-TCBZ.

Method Performance

A validated method following this principle demonstrates high accuracy and precision, making it suitable for regulatory monitoring and research.

| Matrix | Spiking Level | Recovery (%) | Precision (RSD%) | Limit of Quantification (LOQ) |

| Bovine Liver | 0.01 mg/kg | 81-102%[7][8] | <10%[7][8] | 0.01 mg/kg[7][8] |

| Bovine Muscle | 0.01 mg/kg | 81-102%[7][8] | <10%[7][8] | 0.01 mg/kg[7][8] |

| Bovine Fat | 0.01 mg/kg | 81-102%[7][8] | <10%[7][8] | 0.01 mg/kg[7][8] |

Table 2: Typical performance characteristics of the analytical method for total triclabendazole residue (measured as keto-TCBZ) in bovine tissues.[7][8]

Conclusion and Future Directions

The use of this compound as a unified biomarker for total triclabendazole exposure represents a significant advancement in the analytical monitoring of this crucial anthelmintic. By employing a chemical oxidation step to consolidate the parent drug and its active metabolites into a single, stable analyte, this methodology overcomes the challenges posed by TCBZ's rapid and complex metabolism. The described workflow provides a robust, sensitive, and reproducible system for accurate exposure assessment in diverse biological matrices.

This technical guide provides the foundational expertise for laboratories to implement a self-validating system for TCBZ monitoring. This approach is not only vital for ensuring food safety through residue analysis but also serves as a powerful tool in clinical and veterinary research to better understand the pharmacokinetic/pharmacodynamic relationships that govern therapeutic efficacy and the growing threat of drug resistance.

References

- Vertex AI Search. (2025). Pharmacology of Triclabendazole ; Mechanism of action, Uses, Effects, Pharmacokinetics.

- PubMed. (n.d.). Pharmacokinetics of triclabendazole in rabbits.

- Patsnap Synapse. (2024). What is the mechanism of Triclabendazole?.

- Drugs.com. (2025). Triclabendazole Monograph for Professionals.

- PubMed. (2019). Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry.

- PubMed. (2006). Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep.

- ResearchGate. (2025). Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry | Request PDF.

- ResearchGate. (2025). Relative activity of triclabendazole metabolites against the liver fluke, Fasciola hepatica | Request PDF.

Sources

- 1. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 2. Pharmacokinetics of triclabendazole in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugs.com [drugs.com]

- 5. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A-Z Guide to the Physicochemical Properties of Triclabendazole and Its Metabolites

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the anthelmintic agent Triclabendazole and its principal active metabolites, Triclabendazole Sulfoxide and Triclabendazole Sulfone. The compound name "Ketotriclabendazole" does not correspond to a recognized chemical entity in standard pharmaceutical literature; this guide therefore focuses on the scientifically established and pharmacologically relevant compounds in the Triclabendazole metabolic pathway. We delve into critical parameters including solubility, lipophilicity (LogP), thermal stability, and spectroscopic characteristics. The causality behind experimental choices is explained, and detailed, field-proven protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible Spectroscopy, and Thermal Analysis are provided. This document is designed to serve as an essential resource for researchers, scientists, and drug development professionals, offering the foundational data and methodological insights required for formulation, analytical method development, and pharmacokinetic studies.

Introduction and Strategic Scope

Triclabendazole (TCBZ) is a potent benzimidazole anthelmintic, distinguished by its high efficacy against both mature and immature stages of the liver fluke, Fasciola hepatica.[1] Its mechanism of action involves binding to β-tubulin, which disrupts microtubule-dependent processes within the parasite.[2][3] Following oral administration, Triclabendazole is rapidly metabolized in vivo into two key derivatives: Triclabendazole Sulfoxide (TCBZ-SO) and Triclabendazole Sulfone (TCBZ-SO2).[4][5] The sulfoxide metabolite is considered the primary active moiety responsible for the drug's flukicidal effects.[6][7]

This guide provides an in-depth characterization of the parent drug and these two critical metabolites, which are central to understanding the drug's overall efficacy, disposition, and formulation requirements.

Metabolic Pathway Overview

The biotransformation of TCBZ is a sequential oxidation process centered on the methylthio group. The parent drug is first oxidized to form the active sulfoxide metabolite, which is then further oxidized to the sulfone metabolite.[4] This metabolic cascade is crucial for the drug's therapeutic action and pharmacokinetic profile.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Triclabendazole (Ref: CGA 89317) [sitem.herts.ac.uk]

- 3. Triclabendazole - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. veeprho.com [veeprho.com]

- 6. reference.medscape.com [reference.medscape.com]

- 7. Isothermal microcalorimetry to study the activity of triclabendazole and its metabolites on juvenile and adult Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

Untangling the Bioactivation of Triclabendazole: A Guide to the Sulfoxidation Pathway and the Role of Ketotriclabendazole as an Analytical Marker

An In-Depth Technical Guide for Researchers

Abstract

Triclabendazole (TCBZ), a halogenated benzimidazole, stands as a cornerstone therapeutic against fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica.[1][2] Its efficacy is not derived from the parent compound alone but from its intricate metabolic transformation within the host. This guide provides a detailed exploration of the bioactivation pathway of TCBZ, focusing on the sequential sulfoxidation to its active metabolites. We will dissect the enzymatic machinery responsible for this conversion, primarily the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) systems. Furthermore, this document clarifies a common point of confusion by distinguishing the biological metabolites from Ketotriclabendazole, an analytically derived marker residue used for regulatory monitoring.[3][4] Detailed, field-proven protocols for studying this metabolism in vitro and for quantitative analysis via LC-MS/MS are provided to empower researchers in drug development and pharmacology.

The Pharmacological Imperative: Why TCBZ Metabolism Matters

Triclabendazole is, in essence, a prodrug. Following oral administration, it undergoes rapid and extensive first-pass metabolism in the liver.[1][5] This biotransformation is not a detoxification step but a critical activation process. The resulting metabolites, primarily the sulfoxide and sulphone derivatives, are the primary agents responsible for the drug's potent flukicidal activity against both immature and adult liver flukes.[1][6] These metabolites disrupt the parasite's cellular functions, including tubulin polymerization and energy metabolism, ultimately leading to its death.[1]

A comprehensive understanding of this metabolic pathway is paramount for several reasons:

-

Optimizing Efficacy: Knowledge of the enzymes involved allows for the prediction of drug-drug interactions and variability in patient response.

-

Understanding Resistance: Altered metabolic activity within the parasite itself has been implicated in mechanisms of TCBZ resistance.[7][8]

-

Guiding Drug Development: Insights into the structure-activity relationship of the metabolites can inform the design of next-generation flukicides.

While traditionally Triclabendazole Sulphoxide (TCBZ-SO) was considered the principal active metabolite, subsequent research has demonstrated that the parent compound (TCBZ) and the sulphone metabolite (TCBZ-SO2) also possess significant flukicidal activity.[9] The overall therapeutic effect is likely a result of the combined action of the parent drug and its oxidized metabolites.[9]

The Core Biological Pathway: A Two-Step Sulfoxidation Cascade

The central metabolic fate of TCBZ in the host is a sequential oxidation of its methylthio group. This process occurs in two main steps, converting the thioether into a sulfoxide and then into a sulphone.

In addition to this primary pathway, hydroxylation at the 4' position of the dichlorophenoxy ring can also occur, leading to the formation of hydroxylated derivatives of TCBZ, TCBZ-SO, and TCBZ-SO2.[10][11]

The Enzymatic Machinery: FMO and Cytochrome P450 Systems

The oxidation of TCBZ is orchestrated by two major superfamilies of Phase I drug-metabolizing enzymes: the Flavin-containing Monooxygenases (FMO) and the Cytochrome P450s (CYPs).[10][11] The relative contribution of each system can vary between species and for each step of the oxidation.

-

Step 1 (TCBZ → TCBZ-SO): In vitro studies using sheep liver microsomes have shown that the FMO system is the primary driver of the initial sulfoxidation.[10][11] Inactivation of FMO or incubation with the FMO substrate methimazole (MTZ) leads to a dramatic reduction in TCBZ-SO formation.[10][11] While the CYP system (inhibited by piperonyl butoxide, PB) also contributes, its role in this first step is less pronounced.[10][11] In humans, CYP1A2 has been identified as a major enzyme in this step, with lesser contributions from other CYPs and FMO.[12]

-

Step 2 (TCBZ-SO → TCBZ-SO2): For the second oxidation step, both FMO and CYP systems appear to participate in similar proportions in sheep.[10][11] Inhibition of either system significantly reduces the formation of the sulphone metabolite.[10][11] In humans, CYP2C9 is the main enzyme responsible for this conversion, though a range of other CYPs can also contribute.[12]

The causality for using specific inhibitors in experimental setups is clear: by selectively blocking one enzyme system, we can quantify the metabolic contribution of the other. For example, heating microsomes to 50°C inactivates the heat-labile FMO system, isolating the activity of the more stable CYP enzymes.[11]

Data Presentation: Enzyme Inhibition in TCBZ Metabolism

The following table summarizes in vitro data from studies on sheep liver microsomes, demonstrating the relative importance of FMO and CYP systems.

| Metabolic Step | Inhibitor/Condition | Target Enzyme System | % Inhibition (Mean) | Reference |

| TCBZ → TCBZ-SO | FMO Inactivation (Heat) | FMO | 77% | [10][11] |

| TCBZ → TCBZ-SO | Methimazole (MTZ) | FMO | 71% | [10][11] |

| TCBZ → TCBZ-SO | Piperonyl Butoxide (PB) | Cytochrome P450 | 24% | [10][11] |

| TCBZ-SO → TCBZ-SO2 | FMO Inactivation (Heat) | FMO | 58% | [10][11] |

| TCBZ-SO → TCBZ-SO2 | Methimazole (MTZ) | FMO | 52% | [10][11] |

| TCBZ-SO → TCBZ-SO2 | Piperonyl Butoxide (PB) | Cytochrome P450 | 55% | [10][11] |

| TCBZ-SO → TCBZ-SO2 | Ketoconazole (KTZ) | Cytochrome P450 (CYP3A) | 66% | [10][11] |

Table 1: Summary of inhibition data for TCBZ sulfoxidation and sulfonation in sheep liver microsomes.

This compound: An Analytical Marker, Not a Biological Metabolite

It is critical for researchers to understand that This compound is not a product of biological metabolism . Instead, it is a chemical artifact created during sample analysis to serve as a single, stable marker for the total residue of TCBZ and its principal metabolites (TCBZ-SO and TCBZ-SO2).[3][4]

In regulatory contexts, particularly for determining drug residues in animal tissues, it is often necessary to measure the parent drug and all relevant metabolites. Analyzing each compound individually can be complex. The marker residue method simplifies this by using a harsh chemical oxidation (e.g., hydrogen peroxide in an acidic environment) to convert TCBZ, TCBZ-SO, and TCBZ-SO2 into a single, easily quantifiable molecule: this compound.[3][4] This approach provides a robust and reliable measure of the total drug-related residue in a sample.[3]

Experimental Protocols for Studying TCBZ Metabolism

The following protocols represent self-validating systems for investigating TCBZ metabolism. They include controls and specific inhibitors to ensure the results are robust and interpretable.

Protocol 1: In Vitro Metabolism using Liver Microsomes

This protocol is designed to determine the metabolic stability of TCBZ and identify the roles of FMO and CYP enzyme systems.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (100 mM, pH 7.4).

-

Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[13][14]

-

Prepare stock solutions of TCBZ and inhibitors (e.g., Piperonyl Butoxide, Methimazole) in a suitable solvent like DMSO.

-

Prepare the quenching solution: ice-cold acetonitrile containing a suitable internal standard (e.g., Fenbendazole).[15]

-

-

Microsomal Incubation Setup:

-

Thaw pooled liver microsomes (e.g., human, sheep, rat) on ice.[16]

-

For each condition (Control, +NADPH, +Inhibitor), prepare reaction tubes.

-

Add buffer, MgCl2, and the appropriate volume of microsomes to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[17]

-

For inhibitor arms, add the specific inhibitor to the tubes.

-

-

Initiation and Incubation:

-

Pre-warm the tubes in a shaking water bath at 37°C for 5 minutes.

-

Add the TCBZ stock solution to all tubes to achieve the final desired concentration (e.g., 1 µM).[17]

-

Initiate the metabolic reaction by adding the NADPH-regenerating system to all tubes except the negative control (add buffer instead).